molecular formula C6H11NO2 B13002727 2-(2-Methylazetidin-1-yl)acetic acid

2-(2-Methylazetidin-1-yl)acetic acid

Cat. No.: B13002727
M. Wt: 129.16 g/mol
InChI Key: PTROXXWETMHPMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylazetidin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives, depending on the substituents introduced.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methylazetidin-1-yl)acetic acid is unique due to its specific structural features, which include a methyl group on the azetidine ring. This modification can influence its chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

2-(2-methylazetidin-1-yl)acetic acid

InChI

InChI=1S/C6H11NO2/c1-5-2-3-7(5)4-6(8)9/h5H,2-4H2,1H3,(H,8,9)

InChI Key

PTROXXWETMHPMG-UHFFFAOYSA-N

Canonical SMILES

CC1CCN1CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.